Superior Resistance to Metal-Catalyzed Hydrolysis Distinguishes CTP from ATP and GTP in Enzyme Assays Requiring Divalent Cations
CTP demonstrates markedly greater resistance to Cu²⁺-promoted dephosphorylation compared to ATP and GTP under identical conditions [1]. While ATP and GTP undergo significant acceleration of hydrolysis in the presence of Cu²⁺ with distinct pH optima, CTP and CDP are described as 'rather stable' due to the minimal coordination tendency of the cytosine moiety [1]. The formation of macrochelates involving phosphate chains and base moieties, which drives accelerated hydrolysis in ATP and GTP, is substantially disfavored in CTP [1]. This differential stability profile directly impacts experimental reproducibility in assays containing divalent metal ions.
| Evidence Dimension | Resistance to Cu²⁺-promoted dephosphorylation |
|---|---|
| Target Compound Data | No significant acceleration of hydrolysis; described as 'rather stable' [1] |
| Comparator Or Baseline | ATP and GTP exhibit significant acceleration of hydrolysis in Cu²⁺ presence with distinct pH optima; ATP forms reactive macrochelates [1] |
| Quantified Difference | Qualitative difference: CTP lacks the metal ion-nucleic base interaction that accelerates hydrolysis in ATP and GTP [1] |
| Conditions | First-order rate constants measured at 50°C, I = 0.1 M (NaClO₄), pH range 2 to 10 [1] |
Why This Matters
This differential stability is critical for experimental design in enzyme assays requiring divalent cations, where CTP maintains consistent substrate concentrations while ATP and GTP may undergo progressive degradation.
- [1] Sigel H, Amsler PE. Hydrolysis of nucleoside phosphates: IV. The metal ion-nucleic base interaction in the Cu²⁺-promoted dephosphorylation of the 5′-di- and 5′-triphosphates of cytidine, inosine and guanosine. Bioinorg Chem. 1975;4(3):229-247. View Source
